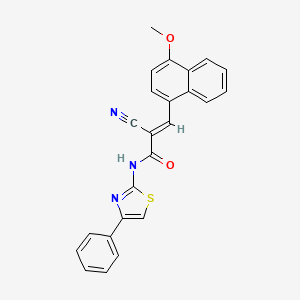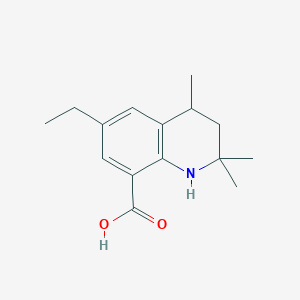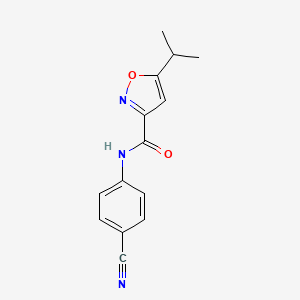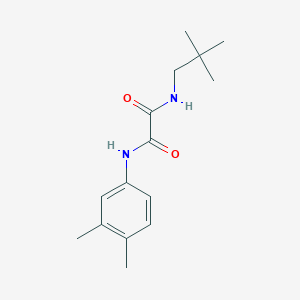
2-cyano-3-(4-methoxy-1-naphthyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide
説明
The compound "2-cyano-3-(4-methoxy-1-naphthyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide" is part of a class of compounds that have garnered interest in scientific research for their potential applications and unique properties. These compounds are studied for their diverse biological activities and their use in various chemical reactions and material science applications.
Synthesis Analysis
The synthesis of related cyanoacrylamide derivatives involves the condensation of specific naphthyl and phenyl-thiazol components under controlled conditions. For example, cyanoacrylamide derivatives have been synthesized through reactions involving equimolar equivalents of specific aldehydes and cyanoacetamide in boiling ethanol under basic conditions, achieving high yields (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of cyanoacrylamide derivatives is characterized using techniques such as NMR spectroscopy and single crystal X-ray diffraction, providing detailed insights into their chemical framework and confirming the successful synthesis of these compounds (Kariuki et al., 2022).
Chemical Reactions and Properties
Cyanoacrylamide derivatives participate in various chemical reactions, leading to the formation of different products based on the reactants and conditions employed. These reactions can involve transformations such as cyclizations and additions, demonstrating the versatility and reactivity of these compounds (Bondock, Tarhoni, & Fadda, 2011).
Physical Properties Analysis
The physical properties of cyanoacrylamide derivatives, such as their crystalline structure and phase behavior, can be studied using techniques like differential scanning calorimetry and powder X-ray diffractometry. These analyses reveal the influence of molecular interactions and stacking modes on their optical properties (Song et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity with various nucleophiles and the formation of diverse heterocyclic structures, highlight their potential utility in synthetic organic chemistry. Studies have detailed the reactions of cyanoacrylamide derivatives with different nucleophiles, leading to the formation of isoxazoles, pyrazoles, pyrimidines, and other heterocycles, showcasing their rich chemistry (Bondock, Tarhoni, & Fadda, 2011).
特性
IUPAC Name |
(E)-2-cyano-3-(4-methoxynaphthalen-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c1-29-22-12-11-17(19-9-5-6-10-20(19)22)13-18(14-25)23(28)27-24-26-21(15-30-24)16-7-3-2-4-8-16/h2-13,15H,1H3,(H,26,27,28)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGPWXIXCVQEFD-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-bromophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4630669.png)

methyl]-8-quinolinol](/img/structure/B4630691.png)
![3-amino-N-(3-hydroxypropyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4630697.png)
![3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4630698.png)
![methyl {4-bromo-2-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4630700.png)


![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4630726.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4630738.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4630745.png)
![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4630750.png)
![1-(2,3-dichlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4630753.png)